ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate
Description
Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring an ethyl ester group at position 1 and a hydroxyl group at position 2 of the strained four-membered ring. The (1S,2R) stereochemistry confers unique spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Key structural attributes include:
- Cyclobutane core: Introduces significant ring strain (~110 kJ/mol), enhancing reactivity compared to larger rings.
- Hydroxyl group: Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
- Ethyl ester: Modulates lipophilicity and stability compared to methyl or other alkyl esters.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
XLPWARQDCQSFMG-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]1O |
Canonical SMILES |
CCOC(=O)C1CCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclobutene derivatives. This method uses a chiral catalyst to introduce the hydroxyl group at the desired stereocenter, resulting in the formation of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of ethyl (1S,2R)-2-hydroxycyclobutanol.
Substitution: Formation of ethyl (1S,2R)-2-halocyclobutane-1-carboxylate.
Scientific Research Applications
Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The stereochemistry of the compound ensures selective interactions with chiral targets, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical data for ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Purity | Storage Conditions | Key Substituents | Reference |
|---|---|---|---|---|---|---|
| This compound (Target) | C₇H₁₂O₃ | 144.17* | N/A | Likely -20°C (inferred) | Ethyl ester, hydroxyl, cyclobutane | N/A |
| Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate | C₂₁H₃₄O₂ | 318.49 | 67% | Not specified | Methyl ester, cyclohexyl substituent | [1] |
| Methyl (1R,2R,3S)-2-(7-methoxybenzo[d][1,3]dioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutane-1-carboxylate | C₂₄H₂₆O₈ | 442.46 | 92% | Not specified | Methyl ester, aromatic substituents | [2] |
| Ethyl (1S,2R)-2-aminocyclopentanecarboxylate | C₈H₁₅NO₂ | 157.21 | >98% | -20°C, dark, sealed | Ethyl ester, amino, cyclopentane | [8] |
| (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate | C₇H₁₃NO₂ | 143.18 | Not specified | Not specified | Methyl ester, amino, cyclopropane | [9] |
*Calculated based on molecular formula.
Key Comparative Analysis
Cyclobutane vs. Larger/Smaller Rings
- Ring Strain: Cyclobutane derivatives (e.g., target compound) exhibit higher strain than cyclopentane (e.g., ethyl (1S,2R)-2-aminocyclopentanecarboxylate ) or cyclopropane analogues (e.g., methyl 1-amino-2-ethylcyclopropanecarboxylate ). This strain enhances reactivity in ring-opening or functionalization reactions .
- Conformational Flexibility : Cyclobutane’s puckered geometry reduces steric hindrance compared to planar cyclopropane derivatives, enabling diverse stereochemical outcomes .
Functional Group Effects
- Hydroxyl vs.
- Ester Group Variations : Ethyl esters (target compound) generally offer slower hydrolysis rates than methyl esters (e.g., ), improving stability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
